molecular formula C14H14FN7 B1661722 ZERENEX ZXG004964 CAS No. 941868-13-9

ZERENEX ZXG004964

カタログ番号: B1661722
CAS番号: 941868-13-9
分子量: 299.31
InChIキー: ASOGYLOWVPKLOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZERENEX (ferric citrate, also referred to as ZXG004964) is an iron-based phosphate binder developed by Keryx Biopharmaceuticals for treating hyperphosphatemia in patients with chronic kidney disease (CKD), particularly those undergoing dialysis. Its primary mechanism involves binding dietary phosphate in the gastrointestinal tract, thereby reducing serum phosphate levels . Beyond phosphate control, ZERENEX demonstrates unique secondary benefits: it increases serum ferritin and transferrin saturation (indicators of iron storage) while reducing the need for intravenous (IV) iron and erythropoiesis-stimulating agents (ESAs) . These dual effects address both hyperphosphatemia and iron-deficiency anemia, common comorbidities in dialysis patients.

Clinical trials, including a Phase 3 study (N=441), confirmed its efficacy, with statistically significant reductions in serum phosphate and a favorable safety profile . The drug received FDA approval in 2014 and competes in the phosphate binder market against established therapies like sevelamer and lanthanum carbonate .

特性

CAS番号

941868-13-9

分子式

C14H14FN7

分子量

299.31

IUPAC名

3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C14H14FN7/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21/h1-4,9,16H,5-8H2

InChIキー

ASOGYLOWVPKLOR-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F

正規SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG004964 typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of environmentally benign solvents and catalysts is often considered to minimize the environmental impact of the synthesis .

化学反応の分析

Fluorinated Aromatic Systems

Compounds like ZXG004837 (CID 33678709) demonstrate electrophilic aromatic substitution (EAS) reactivity at the 3-fluorophenyl group, with halogen-directed regioselectivity .

Reaction TypeConditionsProducts
NitrationHNO₃/H₂SO₄, 0°CPara-nitro derivatives (85% yield)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl adducts (72–89% yield)

Tetrazole-Piperazine Hybrids

ZXG004837’s tetrazole-piperazine scaffold undergoes:

  • N-alkylation with alkyl halides (e.g., methyl iodide) in THF/NaH (70–80% yield)

  • Ring-opening reactions under acidic conditions (HCl/EtOH, Δ) to form primary amines

Triazolo-Pyrimidine Derivatives

The EvitaChem compound (structurally similar to Zerenex's triazolo-pyrimidines) shows:

  • Nucleophilic substitution at the C7 position with piperazine

  • pH-dependent stability : Degrades in solutions <pH 3 or >pH 10 (t₁/₂ = 4.2 hrs at pH 2)

Limitations and Recommendations

  • Identifier Validation : Confirm the correct CAS or IUPAC name for ZXG004964, as alphanumeric codes may contain typographical errors.

  • Proprietary Data : Zerenex Molecular’s non-public compounds (e.g., NCE™ collection) require direct collaboration for access .

  • Alternative Platforms : Explore reactivity predictions via computational tools (e.g., Schrödinger’s Reactor) using structural analogs like ZXG004837 as templates.

Note : All inferences are based on available analogues; no direct citations for ZXG004964 exist in the reviewed sources. For proprietary compound inquiries, contact Zerenex Molecular directly .

作用機序

The mechanism of action of ZERENEX ZXG004964 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 and interfere with its function is a critical aspect of its mechanism of action .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Similarities

ZERENEX belongs to the phosphate binder class but distinguishes itself through its iron-based composition. Key competitors include:

Compound Active Ingredient Class Mechanism
ZERENEX Ferric citrate Iron-based Binds phosphate via iron ions in GI tract
Renvela® Sevelamer carbonate Polymer-based Non-absorbed polymer binds phosphate
Fosrenol® Lanthanum carbonate Lanthanum-based Lanthanum ions bind phosphate
Calcium acetate Calcium acetate Calcium-based Calcium ions bind phosphate

Efficacy and Clinical Outcomes

  • Phosphate Reduction :

    • ZERENEX achieved a mean serum phosphate reduction of 2.2 mg/dL in Phase 3 trials, comparable to sevelamer (~2.0 mg/dL ) and lanthanum carbonate (~2.1 mg/dL ) .
    • Calcium acetate shows similar efficacy but risks hypercalcemia, limiting its use in patients with vascular calcification .
  • Additional Benefits: Iron Metabolism: ZERENEX increased ferritin by 146.7 ng/mL and reduced IV iron requirements by 52%, a feature absent in non-iron-based binders .
  • Sevelamer: Higher incidence of severe GI adverse events (e.g., bowel obstruction) . Lanthanum carbonate: Rare but serious risks of lanthanum accumulation in bones and tissues .

Market Differentiation

  • Cost-Effectiveness: ZERENEX’s dual action on phosphate and anemia may reduce overall treatment costs by minimizing IV iron and ESA use, offering economic advantages over competitors .
  • Regulatory Landscape : The delayed inclusion of oral phosphate binders in U.S. dialysis reimbursement bundles (2013–2015) provided ZERENEX a strategic window to establish market presence before generic competition intensified .

Research Findings and Challenges

  • Strengths :

    • Multifaceted Efficacy : Unique combination of phosphate control and iron metabolism benefits .
    • Patient Compliance : Tolerability comparable to calcium acetate but without hypercalcemia risks .
  • Limitations: Long-Term Safety: Limited data on iron accumulation with prolonged use. Market Penetration: Faces competition from generics (e.g., sevelamer generics post-2014) and newer therapies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。